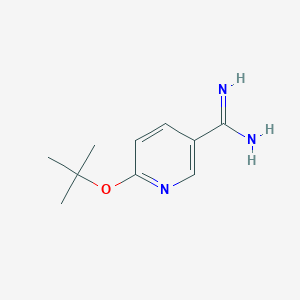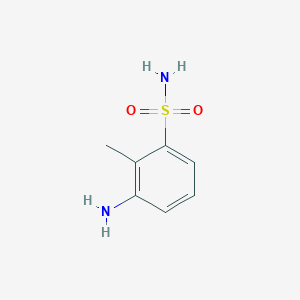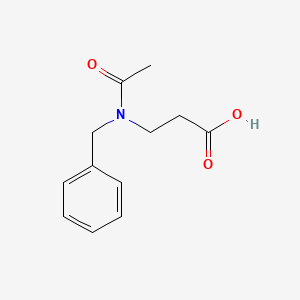
3-(N-benzylacetamido)propanoic acid
Vue d'ensemble
Description
3-(N-benzylacetamido)propanoic acid, also known as BAPA, is an organic compound with the molecular formula C12H15NO3 and a molecular weight of 221.25 g/mol . It appears as a powder and is stored at room temperature .
Molecular Structure Analysis
The molecular structure of 3-(N-benzylacetamido)propanoic acid consists of 12 carbon atoms, 15 hydrogen atoms, 1 nitrogen atom, and 3 oxygen atoms .Physical And Chemical Properties Analysis
3-(N-benzylacetamido)propanoic acid is a powder that is stored at room temperature . Its molecular weight is 221.25 g/mol .Applications De Recherche Scientifique
Renewable Building Block for Polymer Synthesis
- Phloretic acid, a derivative of 3-(4-Hydroxyphenyl)propanoic acid, has been explored as a renewable building block in polymer synthesis. It is used to enhance the reactivity of molecules towards benzoxazine ring formation, providing an eco-friendly alternative to phenol. This approach opens up a multitude of applications in materials science due to the large number of –OH bearing compounds involved (Trejo-Machin et al., 2017).
Synthesis of Bioactive Compounds
- Research has shown that derivatives of 3-(1H-benzimidazole-2) propanoic acid, similar in structure to 3-(N-benzylacetamido)propanoic acid, can be synthesized for potential analgesic and anti-inflammatory applications. These compounds show promise in pharmaceutical development due to their bioactive properties (Ayalp, 1989).
Novel Anti-Aging Skin Care
- A novel method for manufacturing 3-(4-hydroxyphenyl)propanoic acid amide, a compound structurally related to 3-(N-benzylacetamido)propanoic acid, has been developed for anti-aging skin care applications. This compound, known as phloretamide, shows excellent potential in preventing skin wrinkles due to its biological properties (Wawrzyniak et al., 2016).
Enantioselective Synthesis for Drug Design
- Enantiomerically pure N-cyclohexyl 4-alkyl-2-aryl-5-oxo-(S)-6-(tert-butoxycarbonylamino)-4,5,6,7-tetrahydro-1H-1,4-diazepine-3-carboxamides, derived from a sequential reaction involving 3-azido-(S)-2-(tert-butoxycarbonylamino)propanoic acid, are useful for new drug design. This represents a significant advancement in the field of medicinal chemistry (Lecinska et al., 2010).
Orientations Futures
Propriétés
IUPAC Name |
3-[acetyl(benzyl)amino]propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO3/c1-10(14)13(8-7-12(15)16)9-11-5-3-2-4-6-11/h2-6H,7-9H2,1H3,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IHCHOLAAQUZREU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N(CCC(=O)O)CC1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(N-benzylacetamido)propanoic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-[2-(Morpholin-4-yl)phenyl]propanoic acid](/img/structure/B1372601.png)
![2-{[5-(4-Fluorophenyl)thieno[2,3-d]pyrimidin-4-yl]amino}acetic acid](/img/structure/B1372602.png)
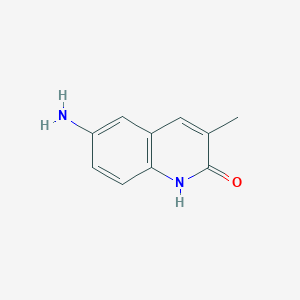
![N-[1-(4-acetamidobenzenesulfonyl)piperidin-4-yl]-1H-imidazole-1-carboxamide](/img/structure/B1372609.png)
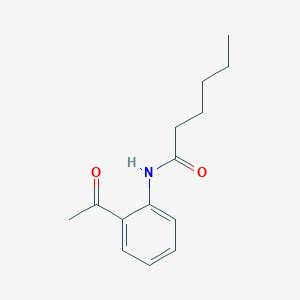
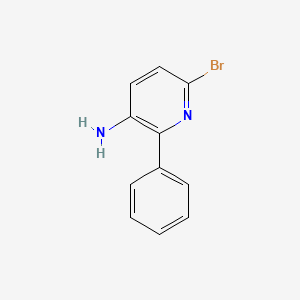
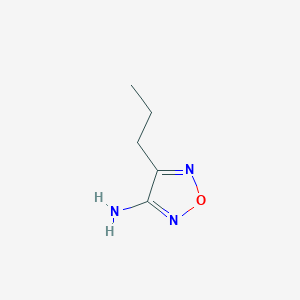
![[4-(4-Bromophenoxy)-3-fluorophenyl]methanol](/img/structure/B1372615.png)
![3-Amino-1-[4-(propan-2-yloxy)phenyl]thiourea](/img/structure/B1372617.png)


![7-Amino-2-(pyridin-3-yl)[1,2,4]triazolo[1,5-a]pyrimidine-6-carbonitrile](/img/structure/B1372620.png)
